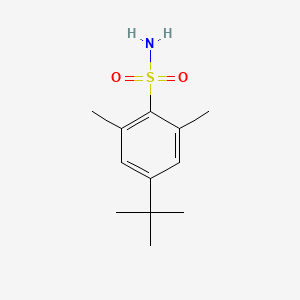

4-Tert-butyl-2,6-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

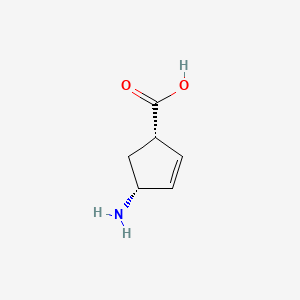

4-Tert-butyl-2,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C12H19NO2S and a molecular weight of 241.35. It has been used in the synthesis of symmetric and asymmetric aromatic sulfones .

Synthesis Analysis

The synthesis of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide involves an acid-catalyzed condensation with glyoxal . This process has been shown to be hindered by certain processes, including an irreversible rearrangement of the condensation intermediate, which is accompanied by a 1,2-hydride shift and the formation of symmetric disulfanes and sulfanes . Aldehydes have been shown to act as a reducing agent when disulfanes are generated from aromatic sulfonamides .Chemical Reactions Analysis

The condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal has been studied in detail . This reaction has been shown to result in the formation of 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane . The reaction has been shown to involve a Friedel–Crafts reaction between the sulfonamide and the aromatic compound .Wissenschaftliche Forschungsanwendungen

Synthesis of Aromatic Sulfones

4-Tert-butyl-2,6-dimethylbenzenesulfonamide is used in the synthesis of aza- and oxaazaisowurtzitanes through an acid-catalyzed condensation with glyoxal. This process involves an irreversible rearrangement of the condensation intermediate, leading to the formation of symmetric disulfanes and sulfanes. It also enables the Friedel–Crafts reaction between sulfonamide and aromatic compounds, suggesting a new synthetic strategy for producing aromatic sulfones (Paromov, Sysolyatin, & Shchurova, 2022).

Design of Oxidation Catalysts

The compound has been utilized in the design of oxidation catalysts. Specifically, it has been substituted in iron phthalocyanine, exhibiting remarkable stability under oxidative conditions. This adaptation has shown potential in the oxidation of olefins like cyclohexene and styrene, mainly producing allylic ketone and benzaldehyde, respectively (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Polymer Synthesis

It is also significant in polymer synthesis. For instance, derivatives have been used to produce polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Chemical Nucleases and Coordination Compounds

The compound has been involved in the formation of coordination compounds like copper(II) complexes. These complexes act as chemical nucleases, especially in the presence of ascorbate/H2O2, generating reactive oxygen species. This property is essential for understanding DNA interactions and potential therapeutic applications (Macías, Villa, Salgado, Borrás, González-Álvarez, & Sanz, 2006).

Low Dielectric Constant Materials

Another application is in the development of polyimides with tert-butyl side groups, leading to materials with low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These materials are useful in electronics and other fields requiring materials with specific dielectric properties (Chern & Tsai, 2008).

Eigenschaften

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUPAKVULVAJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2,6-dimethylbenzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylate](/img/structure/B2737889.png)

![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)

![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)